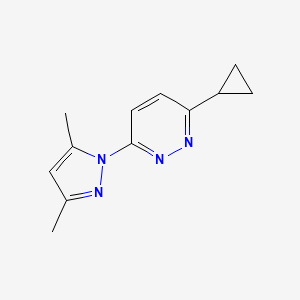
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multistep synthetic routes that integrate forming the 1,2,4-oxadiazole ring, azetidine ring, and subsequent modifications to introduce specific functional groups. For instance, methodologies for synthesizing compounds with 1,2,4-oxadiazole rings involve strategies like cyclization reactions and employing versatile synthons such as 3-methyl-4H-[1,2,4]-oxadiazol-5-one for protecting groups in synthetic sequences (Moormann et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heterocyclic rings that significantly influence their chemical behavior and potential biological activity. Techniques like NMR spectroscopy and X-ray crystallography are commonly employed to elucidate the structure, demonstrating the configuration and conformation of the molecules (Yu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the oxadiazole and azetidine rings, which can undergo various chemical reactions including nucleophilic substitution, cycloaddition, and electrophilic substitution. These reactions are pivotal for further functionalization or for probing the chemical properties of these molecules (Sharma & Kanwar, 2004).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including material science and pharmaceutical formulations. The stability under different conditions (thermal, photolytic, and hydrolytic) is also a key aspect of their physical properties analysis (Lelyukh et al., 2023).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and the ability to form various derivatives, are fundamentally influenced by the functional groups present in the molecule. Studies often explore these properties to understand the reactivity pattern and potential applications of these compounds (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Biological Activities
1,3,4-Oxadiazole derivatives, including compounds similar in structure to the one mentioned, have been recognized for their wide range of therapeutic potentials. These compounds exhibit an array of bioactivities due to their ability to bind effectively with various enzymes and receptors through multiple weak interactions. This peculiar feature allows them to serve as key ingredients in the development of medications aimed at treating various diseases, including cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. The structural attributes of 1,3,4-oxadiazole rings, including the presence of pyridine type of nitrogen atom, are instrumental in their pharmacological effectiveness (Verma et al., 2019).
Antimicrobial and Antiparasitic Effects
The oxadiazole moiety, particularly the 1,3,4-oxadiazole derivatives, is known for its antimicrobial properties. These compounds have been reported to surpass the activity of known antibiotics, making them promising candidates for new antimicrobial drug development. Their efficacy against a range of microbial pathogens indicates the potential for the development of compounds with enhanced activity and specificity, potentially including derivatives of the specified compound (Glomb & Świątek, 2021).
Metal-Ion Sensing and Analytical Applications
1,3,4-Oxadiazoles are not only significant in the pharmaceutical domain but also in analytical chemistry, where they are employed as chemosensors. The inherent properties of these compounds, such as high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), make them ideal candidates for the development of fluorescent frameworks aimed at metal-ion sensing. These applications highlight the versatility of 1,3,4-oxadiazole derivatives in scientific research beyond therapeutic uses (Sharma, Om, & Sharma, 2022).
Eigenschaften
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.C2H2O4/c1-7-6-20-12(13-7)15-10(18)5-17-3-9(4-17)11-14-8(2)16-19-11;3-1(4)2(5)6/h6,9H,3-5H2,1-2H3,(H,13,15,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJYXXDGCIUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


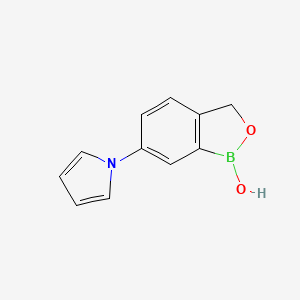
![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)
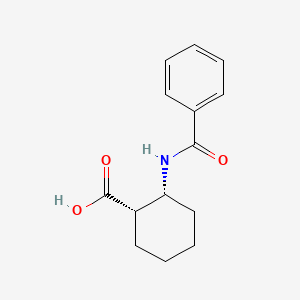
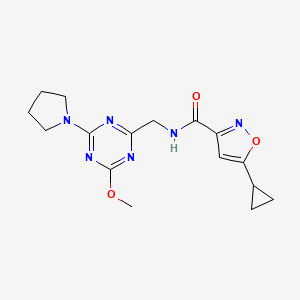
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2498925.png)
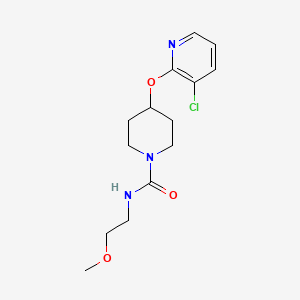
![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)

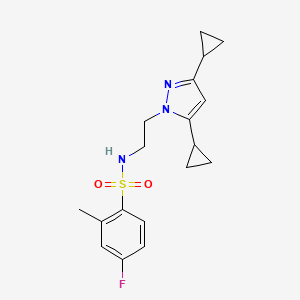
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)
